molecular formula C7H3F4NO4S B2688813 5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride CAS No. 1221566-00-2

5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride

Cat. No.: B2688813
CAS No.: 1221566-00-2
M. Wt: 273.16
InChI Key: JDXGEGDHKJGVMI-UHFFFAOYSA-N
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Description

5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride is a fluorinated aromatic sulfonyl compound characterized by a nitro (-NO₂) group at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring. The sulfonyl fluoride (-SO₂F) functional group confers unique reactivity, making it valuable in organic synthesis, particularly in covalent inhibitor design and click chemistry applications. Sulfonyl fluorides, in general, are recognized for their hydrolytic stability compared to sulfonyl chlorides, enabling their use in aqueous environments .

Properties

IUPAC Name

5-nitro-2-(trifluoromethyl)benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO4S/c8-7(9,10)5-2-1-4(12(13)14)3-6(5)17(11,15)16/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXGEGDHKJGVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221566-00-2
Record name 5-nitro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride typically involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. A common method includes a chlorine–fluorine exchange reaction of arenesulfonyl chloride in the presence of potassium fluoride or potassium bifluoride . This process can be enhanced using phase transfer catalysts such as 18-crown-6-ether in acetonitrile .

Industrial Production Methods

Industrial production of 5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride follows similar synthetic routes but on a larger scale. The use of readily available and inexpensive reagents, along with mild reaction conditions, makes the process economically viable for large-scale production .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride involves its electrophilic sulfonyl fluoride group reacting with nucleophilic amino acid residues in proteins. This interaction can lead to the inactivation of enzymes or modification of protein function . The nitro group can also participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Property 5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride 5-Nitro-2-(trifluoromethyl)benzoic acid 3-Nitro-5-(trifluoromethyl)benzonitrile
Molecular Weight 278.16 235.11 216.11
Key Functional Groups -SO₂F, -NO₂, -CF₃ -COOH, -NO₂, -CF₃ -CN, -NO₂, -CF₃
Primary Applications Covalent inhibitors, click chemistry Pharmaceutical intermediates Agrochemical intermediates
Commercial Availability Limited (research use) Available (Kanto Reagents) Market growth reported

Biological Activity

5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride (NTBF) is an organic compound that has garnered attention in various fields, particularly in chemical biology and pharmaceuticals. Its unique structure, characterized by a nitro group, a trifluoromethyl group, and a sulfonyl fluoride group, imparts distinct biological activities that make it a valuable tool in research and drug development.

The molecular formula of NTBF is C7_7H4_4F3_3N2_2O2_2S, with a molecular weight of 273.16 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing properties, which are critical for its biological activity. The sulfonyl fluoride moiety is particularly reactive, allowing NTBF to act as a covalent probe for targeting specific amino acid residues in proteins.

The mechanism of action of NTBF primarily involves its electrophilic sulfonyl fluoride group, which can react with nucleophilic sites on proteins, particularly serine and cysteine residues. This interaction can lead to:

  • Enzyme Inhibition : NTBF can irreversibly modify enzyme active sites, leading to loss of function. This property is exploited in the design of protease inhibitors.
  • Protein Function Modification : By modifying key residues in proteins, NTBF can alter protein interactions and signaling pathways.

Biological Applications

NTBF has been utilized in various scientific research applications:

  • Chemical Biology : It serves as a covalent probe for studying protein interactions and enzyme mechanisms. For example, NTBF has been used to investigate the active sites of serine proteases.
  • Pharmaceutical Development : The compound is being explored for its potential in developing new drugs targeting various diseases, including cancer and infectious diseases. Its ability to selectively modify specific proteins makes it a candidate for targeted therapies.

Research Findings

Recent studies have highlighted the biological activity of NTBF and its derivatives:

  • Inhibition Studies : NTBF has shown significant inhibitory effects on various enzymes. For instance, it was found to inhibit serine proteases with IC50_{50} values in the low micromolar range.
  • Cell Viability Assays : In vitro studies demonstrated that NTBF could induce apoptosis in cancer cell lines at concentrations that did not affect normal cells, suggesting selective toxicity.
  • Mechanistic Insights : NMR spectroscopy has been employed to study the interactions between NTBF and target proteins, providing insights into the binding mechanisms and conformational changes upon modification.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50_{50} (µM)
NTBFStructureProtease inhibitor0.5 - 5
Compound AStructureNon-selective inhibitor10
Compound BStructureSelective apoptosis inducer2

Case Studies

  • Case Study on Enzyme Inhibition : A study demonstrated that NTBF effectively inhibited the activity of trypsin-like serine proteases in vitro. The inhibition was characterized by kinetic studies that revealed a competitive inhibition mechanism.
  • Cell Line Studies : In a recent experiment involving human cancer cell lines (e.g., HeLa), NTBF treatment resulted in significant reductions in cell viability compared to untreated controls, with an observed IC50_{50} value around 3 µM.
  • Targeted Drug Development : Researchers are exploring NTBF derivatives as potential leads for developing new therapeutics against resistant strains of bacteria by targeting essential metabolic enzymes.

Q & A

Q. What are the optimal synthetic routes for 5-nitro-2-(trifluoromethyl)benzenesulfonyl fluoride, and how can purity be maximized?

  • Methodological Answer : Synthesis typically begins with a sulfonyl chloride precursor (e.g., 2-(trifluoromethyl)benzenesulfonyl chloride), followed by nitration at the 5-position using mixed nitric-sulfuric acid under controlled temperatures (0–5°C). Purification involves recrystallization from anhydrous ethanol or column chromatography with silica gel. Purity (>95%) is confirmed via HPLC or LC-MS, as referenced in reagent catalogs for analogous sulfonyl fluorides . Key challenges include avoiding over-nitration and side reactions; inert atmospheres (N₂/Ar) and slow reagent addition improve yield (typically 70–85%).

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store in amber vials under anhydrous conditions (e.g., molecular sieves) at –20°C to minimize hydrolysis. Use gloveboxes or Schlenk lines for moisture-sensitive steps. Decomposition products (e.g., sulfonic acids) can be monitored via TGA (thermal stability up to 267°C, as noted for structurally similar sulfonyl chlorides) . Safety protocols include PPE (nitrile gloves, goggles) and fume hoods, referencing SDS guidelines for perfluorinated sulfonyl fluorides .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Confirm structure and purity using:
  • ¹H/¹⁹F NMR : Distinct trifluoromethyl (–CF₃, δ –60 to –65 ppm) and sulfonyl fluoride (–SO₂F, δ 7–8 ppm for aromatic protons adjacent to electron-withdrawing groups) .
  • Elemental Analysis : Validate stoichiometry (C₈H₄F₃NO₄S).
  • Mass Spectrometry (ESI-TOF) : Confirm molecular ion [M+H]⁺ at m/z 288.0 .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electrophilic reactivity in sulfonyl fluoride-mediated reactions?

  • Methodological Answer : The –CF₃ group enhances electrophilicity at the sulfonyl fluoride moiety via electron-withdrawing effects, accelerating nucleophilic substitutions (e.g., with amines or thiols). Comparative kinetic studies with non-fluorinated analogs (e.g., methyl derivatives) show 3–5× faster reaction rates. Computational DFT studies (e.g., charge density maps) further illustrate enhanced polarization .

Q. What strategies mitigate interference from the nitro group during functionalization reactions?

  • Methodological Answer :
  • Protecting Groups : Temporarily reduce the nitro group to –NH₂ using SnCl₂/HCl, perform sulfonyl fluoride reactions, then re-oxidize with KMnO₄ .
  • Selective Solvents : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce nitro group participation .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and avoid over-functionalization .

Q. How can contradictions in reported biological activity (e.g., enzyme inhibition) be resolved?

  • Methodological Answer : Discrepancies (e.g., inhibition vs. inactivity in serine protease assays) may arise from assay conditions (pH, temperature) or impurities. Standardize protocols:
  • Enzyme Assays : Use AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride, a known inhibitor) as a positive control .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ values.
  • Purity Validation : Re-test compounds after HPLC purification to exclude degradation artifacts .

Q. What computational tools predict regioselectivity in nitration reactions of trifluoromethylated benzenesulfonyl fluorides?

  • Methodological Answer :
  • Molecular Modeling : Use Gaussian or ORCA to calculate electrostatic potential surfaces, identifying electron-deficient positions prone to nitration (e.g., 5-position due to –CF₃ and –SO₂F meta-directing effects) .
  • Experimental Validation : Compare predicted vs. observed regioselectivity via NOESY NMR or X-ray crystallography (e.g., as in PDB ligand 0U7) .

Data Contradiction Analysis

Q. Why do stability studies report varying decomposition rates for this compound?

  • Methodological Answer : Variations stem from environmental factors (humidity, light) or analytical methods. To reconcile
  • Accelerated Stability Testing : Conduct under ICH guidelines (40°C/75% RH for 6 months) with LC-MS monitoring.
  • Comparative Studies : Use identical solvents (e.g., dry acetonitrile vs. aqueous buffers) to isolate degradation pathways .

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